
5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine can be achieved through several methods. One common approach involves the reaction of morpholine with appropriate precursors under controlled conditions. For instance, a microwave-supported one-pot reaction can be employed, which uses a solid base like magnesium oxide as a catalyst in an eco-friendly solvent such as ethanol . This method is advantageous due to its shorter reaction times and higher yields compared to conventional methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using robust and scalable processes. One such method includes the catalytic cyanation reaction, which is suitable for large-scale manufacturing under mild conditions . This process ensures the production of high-purity compounds that meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, arylsulfonyl azides, and other nucleophiles. For example, the reaction with hydrazine hydrate can lead to the formation of recyclization products . The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with arylsulfonyl azides can produce sulfonamide derivatives, while reactions with hydrazine hydrate can yield various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of new materials and industrial processes .
Wirkmechanismus
The mechanism of action of 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine include 5-(Morpholin-4-yl)-1,2,3-thiadiazoles and 5-(Morpholin-4-yl)-1,3-oxazole derivatives .
Uniqueness: What sets this compound apart from these similar compounds is its unique ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new pharmacological agents .
Eigenschaften
CAS-Nummer |
113628-18-5 |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
5-morpholin-4-yl-2,3,6,7-tetrahydro-1,4-oxazepine |
InChI |
InChI=1S/C9H16N2O2/c1-5-12-6-2-10-9(1)11-3-7-13-8-4-11/h1-8H2 |
InChI-Schlüssel |
JBLRHCMHCLTZLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN=C1N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium bromide](/img/structure/B14319013.png)


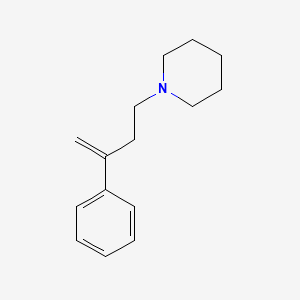
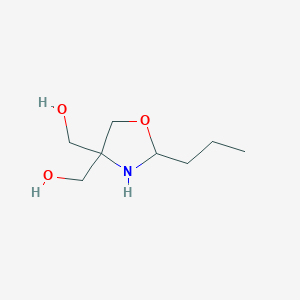
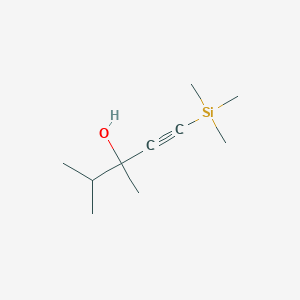
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
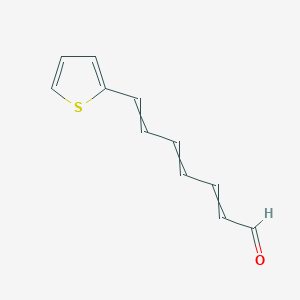
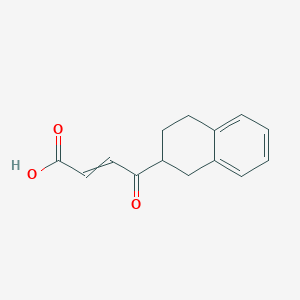
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
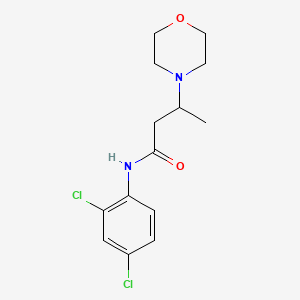
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)


